1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the dimethoxyphenyl group: This step may involve a substitution reaction where the dimethoxyphenyl group is introduced.
Incorporation of the urea group: This can be done by reacting an isocyanate with an amine precursor.
Addition of the dihydroxy-methylpropan group: This step might involve a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the dimethoxy groups.
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-hydroxypyrrolidin-3-yl)urea: Similar structure but has a hydroxyl group instead of a carbonyl group in the pyrrolidinone ring.
Uniqueness
The presence of both the dimethoxyphenyl group and the dihydroxy-methylpropan group in 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
Properties
IUPAC Name |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6/c1-17(9-21,10-22)19-16(24)18-11-6-15(23)20(8-11)12-4-5-13(25-2)14(7-12)26-3/h4-5,7,11,21-22H,6,8-10H2,1-3H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWODROVEDDJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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